2-Chloronicotinic acid hydrochloride
Overview
Description
2-Chloronicotinic acid hydrochloride: is a halogenated derivative of nicotinic acid. It is commonly used as an intermediate in the production of various bioactive compounds, including agricultural chemicals and pharmaceuticals . The compound is known for its role in the synthesis of important products such as boscalid and diflufenican .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Nicotinic Acid N-Oxide: One common method involves the chlorination of the N-oxide of nicotinic acid.
Substitution of Hydroxyl Group: Another method involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom.
Cyclization of Acrolein Derivatives: A tandem reaction involving the cyclization of various acrolein derivatives can also be used to synthesize 2-chloronicotinic acid.
Industrial Production Methods:
High-Pressure Reaction: In an industrial setting, 2-chloronicotinic acid can be synthesized by adding a compound shown in formula (II) and an organic solvent into a high-pressure reaction kettle.
Direct Oxidation: Another industrial method involves the direct oxidation of 2-chloro-3-methylpyridine using N-hydroxyphthalimide as an initiator and a metal salt as a catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloronicotinic acid can undergo oxidation reactions, often using reagents such as hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in aqueous or organic solvents.
Major Products:
2-(Phenylamino)pyridine-3-carboxylic acid: Formed through nucleophilic substitution with aniline.
Scientific Research Applications
Chemistry: 2-Chloronicotinic acid hydrochloride is used as an intermediate in the synthesis of various bioactive compounds, including herbicides and fungicides .
Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory drugs such as pranoprofen .
Industry: In addition to its use in agriculture and pharmaceuticals, this compound is also employed in the production of dyes, food additives, and feed additives .
Mechanism of Action
The mechanism of action of 2-chloronicotinic acid hydrochloride involves its role as an intermediate in various chemical reactions. It acts by participating in nucleophilic substitution and oxidation reactions, leading to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .
Comparison with Similar Compounds
2-Hydroxynicotinic Acid: Another derivative of nicotinic acid, used in similar applications but with different reactivity due to the hydroxyl group.
Boscalid: A fungicide synthesized using 2-chloronicotinic acid as an intermediate.
Diflufenican: An herbicide also synthesized using 2-chloronicotinic acid.
Uniqueness: 2-Chloronicotinic acid hydrochloride is unique due to its halogenated structure, which imparts specific reactivity and makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-chloropyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2.ClH/c7-5-4(6(9)10)2-1-3-8-5;/h1-3H,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILEOFUZXHTHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376462 | |
Record name | 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56055-55-1 | |
Record name | 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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